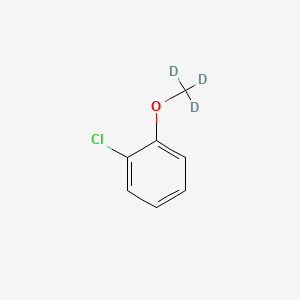

1-Chloro-2-methoxybenzene-d3

Beschreibung

BenchChem offers high-quality 1-Chloro-2-methoxybenzene-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-methoxybenzene-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H7ClO |

|---|---|

Molekulargewicht |

145.60 g/mol |

IUPAC-Name |

1-chloro-2-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |

InChI-Schlüssel |

QGRPVMLBTFGQDQ-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1Cl |

Kanonische SMILES |

COC1=CC=CC=C1Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-methoxybenzene-d3, a deuterated analog of 2-chloroanisole. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Synthesis Pathway

The most direct and efficient pathway for the synthesis of 1-Chloro-2-methoxybenzene-d3 is the Williamson ether synthesis. This method involves the O-alkylation of 2-chlorophenol (B165306) with a deuterated methylating agent. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating 2-chlorophenol with a suitable base, attacks the methyl-d3 electrophile.

The overall reaction scheme is as follows:

Technical Guide: Physical Properties of 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-Chloro-2-methoxybenzene-d3, a deuterated stable isotope of 1-Chloro-2-methoxybenzene. Due to the limited availability of experimental data for the deuterated species, this document presents data for both the deuterated compound and its non-deuterated isotopologue, 1-Chloro-2-methoxybenzene (also known as 2-chloroanisole). The physical properties of the non-deuterated compound serve as a close approximation for the deuterated version. This guide includes detailed tables of physical constants, standardized experimental protocols for their determination, and a logical workflow for the characterization of such compounds, visualized using Graphviz. This document is intended to be a valuable resource for professionals in research and development who utilize deuterated compounds as internal standards or tracers in quantitative analysis.

Introduction

1-Chloro-2-methoxybenzene-d3 is the deuterium-labeled form of 1-Chloro-2-methoxybenzene.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) into molecules is a critical technique in drug development and metabolic research. Deuterated compounds are frequently used as internal standards for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as tracers to study the pharmacokinetics and metabolic profiles of drugs. Understanding the fundamental physical properties of these labeled compounds is essential for their correct handling, storage, and application in experimental settings.

Physical and Chemical Properties

Detailed experimental data for the physical properties of 1-Chloro-2-methoxybenzene-d3 are not extensively reported. However, the physical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the replacement of protium (B1232500) with deuterium. The data for 1-Chloro-2-methoxybenzene (2-chloroanisole) are therefore provided as a reliable estimate.

Chemical Identity

| Identifier | 1-Chloro-2-methoxybenzene-d3 | 1-Chloro-2-methoxybenzene |

| Synonyms | 2-Chloroanisole-d3 | 2-Chloroanisole, o-Chloroanisole, 1-Chloro-2-methoxy-benzene |

| CAS Number | 1398065-46-7 | 766-51-8[2][3] |

| Molecular Formula | C₇H₄D₃ClO | C₇H₇ClO[2][3] |

| Molecular Weight | 145.60 g/mol | 142.58 g/mol [2][3] |

| SMILES | [2H]C([2H])([2H])OC1=C(C=CC=C1)Cl | COc1ccccc1Cl[3] |

Physical Properties

The following table summarizes the key physical properties of 1-Chloro-2-methoxybenzene. These values are presented as a close approximation for 1-Chloro-2-methoxybenzene-d3.

| Property | Value |

| Physical State | Colorless to light yellow liquid[2][4] |

| Boiling Point | 195-196 °C[2][3] |

| Melting Point | -27 °C[5] |

| Density | 1.123 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.545[3] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and ether.[4][6] |

| Flash Point | 76 °C (169 °F)[2] |

| Vapor Pressure | Data not readily available |

Biological Activity and Safety

Biological Activity

As a simple halogenated aromatic ether, 1-Chloro-2-methoxybenzene is not known to be involved in specific biological signaling pathways. Its primary utility is as a chemical intermediate in the synthesis of more complex molecules such as pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] There is no evidence to suggest that it possesses significant biological activity in the context of drug development, other than its toxicological profile.

Toxicological Information

The non-deuterated compound, 2-chloroanisole, is classified as harmful.[7][8]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Irritation: May cause respiratory irritation, skin irritation, and serious eye irritation.[7]

-

Handling: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[8]

Experimental Protocols

The following are generalized, standard laboratory protocols for the determination of the key physical properties of a liquid organic compound like 1-Chloro-2-methoxybenzene-d3.

Boiling Point Determination (Thiele Tube Method)

This micromethod is suitable for small sample volumes.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount (approx. 0.5 mL) of the liquid sample into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[9]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

-

Density Measurement (Pycnometer Method)

This method provides high-precision density measurements.

-

Objective: To determine the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (a specific gravity bottle of a known volume), analytical balance, and a constant temperature bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise to the top of the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

The mass of the liquid is (m₂ - m₁).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property related to how light propagates through a substance.

-

Objective: To measure the refractive index of the liquid sample.

-

Apparatus: Abbe refractometer, constant temperature water circulator, and a light source (typically a sodium lamp, nD).

-

Procedure:

-

Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (e.g., 20 °C).

-

Open the prism assembly of the refractometer.

-

Using a pipette, place a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Rotate the dispersion compensation knob to eliminate any color fringe, resulting in a sharp, single line dividing the light and dark fields.

-

Adjust the main control knob to center the dividing line on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.[10]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated compound for use in research.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has compiled the essential physical properties of 1-Chloro-2-methoxybenzene-d3, primarily through the detailed data available for its non-deuterated analogue. The provided information, including chemical identifiers, physical constants, and standardized experimental protocols, serves as a foundational resource for researchers. The absence of known engagement in biological signaling pathways reinforces its role as a specialized chemical tool rather than a bioactive agent. The structured presentation of data and methodologies aims to support the safe and effective use of this compound in advanced scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Refractive index - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Weight of 1-Chloro-2-methoxybenzene-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. They are critical for a variety of applications, including the study of drug metabolism, pharmacokinetics (DMPK), and as internal standards in bioanalytical assays. 1-Chloro-2-methoxybenzene, a common organic building block, can be synthesized with deuterium (B1214612) (d) labels to create tracers for metabolic studies. The "-d3" designation typically signifies the replacement of three hydrogen atoms with three deuterium atoms on the methoxy (B1213986) group.

Accurate determination of the molecular weight of these labeled compounds is a fundamental requirement for all quantitative applications. This guide provides a detailed calculation for the molecular weight of 1-Chloro-2-methoxybenzene-d3, outlines the methodology, and presents the relevant atomic mass data.

Data Presentation: Atomic and Molecular Weights

The calculation of the molecular weight requires precise atomic mass values for each constituent element. Standard atomic weights are a weighted average of the natural abundances of an element's stable isotopes. For isotopically labeled compounds, the specific mass of the isotope (in this case, deuterium) must be used.

The chemical formula for unlabeled 1-chloro-2-methoxybenzene is C₇H₇ClO.[1][2][3] For the deuterated analog, 1-chloro-2-methoxybenzene-d3, the formula is C₇H₄D₃ClO, assuming the deuterium atoms replace the hydrogens on the methoxy group.

The table below summarizes the necessary atomic weights for this calculation.[4][5][6][7][8][9]

| Element/Isotope | Symbol | Standard Atomic Weight (Da) | Notes |

| Carbon | C | [12.0096, 12.0116] | Abridged value: 12.011 |

| Hydrogen | H | [1.00784, 1.00811] | Abridged value: 1.008 |

| Oxygen | O | [15.99903, 15.99977] | Abridged value: 15.999 |

| Chlorine | Cl | [35.446, 35.457] | Abridged value: 35.45 |

| Deuterium | D / ²H | 2.0141017926 | Mass of the stable isotope.[10] |

The calculated molecular weights for both the unlabeled and deuterated compounds are presented below.

| Compound | Chemical Formula | Calculated Molecular Weight (Da) |

| 1-Chloro-2-methoxybenzene | C₇H₇ClO | 142.58 |

| 1-Chloro-2-methoxybenzene-d3 | C₇H₄D₃ClO | 145.60 |

Experimental Protocols: Molecular Weight Calculation

The theoretical molecular weight is determined by summing the masses of its constituent atoms.

Protocol for Theoretical Molecular Weight Determination:

-

Establish the Chemical Formula:

-

Sum the Atomic Weights:

-

Carbon (C): 7 atoms × 12.011 Da/atom = 84.077 Da

-

Hydrogen (H): 4 atoms × 1.008 Da/atom = 4.032 Da

-

Deuterium (D): 3 atoms × 2.0141 Da/atom = 6.0423 Da

-

Chlorine (Cl): 1 atom × 35.45 Da/atom = 35.45 Da

-

Oxygen (O): 1 atom × 15.999 Da/atom = 15.999 Da

-

-

Calculate the Total Molecular Weight:

-

Sum of masses = 84.077 + 4.032 + 6.0423 + 35.45 + 15.999 = 145.6003 Da

-

The molecular weight of 1-Chloro-2-methoxybenzene-d3 is therefore approximately 145.60 Da .

Visualization of Workflow

The logical process for calculating the molecular weight of an isotopically labeled compound can be visualized as a straightforward workflow.

Caption: Logical workflow for calculating the molecular weight of a deuterated compound.

References

- 1. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 2. 1-CHLORO-2-METHOXYBENZENE | CAS 766-51-8 [matrix-fine-chemicals.com]

- 3. molport.com [molport.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-methoxybenzene-d3, a deuterated analog of 2-chloroanisole. The document details its chemical structure, physicochemical properties, and applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols for its synthesis and use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided.

Introduction

1-Chloro-2-methoxybenzene-d3 is a stable isotope-labeled compound where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This property makes it an excellent internal standard for quantitative analysis, as it co-elutes with the analyte of interest during chromatographic separation but can be distinguished by a mass spectrometer.[1] The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[1]

Stable isotope labeling, particularly with deuterium, has also gained attention in drug development for its potential to alter the pharmacokinetic and metabolic profiles of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes and extending a drug's half-life.

Physicochemical Properties

The physicochemical properties of 1-Chloro-2-methoxybenzene-d3 are expected to be very similar to those of its non-deuterated analog, 1-Chloro-2-methoxybenzene. The primary difference is the molecular weight, which is increased by the mass of the three deuterium atoms.

Table 1: Physicochemical Properties of 1-Chloro-2-methoxybenzene-d3

| Property | Value | Source(s) |

| Chemical Name | 1-Chloro-2-(methoxy-d3)benzene | - |

| Synonyms | 2-Chloroanisole-d3 | [1] |

| Molecular Formula | C₇H₄D₃ClO | - |

| Molecular Weight | 145.60 g/mol | - |

| CAS Number | 1398065-46-7 | - |

| Appearance | Expected to be a colorless liquid | |

| Boiling Point | ~195-196 °C (estimated) | |

| Melting Point | ~ -27 °C (estimated) | |

| Density | ~1.123 g/mL at 25 °C (estimated) |

Table 2: Physicochemical Properties of 1-Chloro-2-methoxybenzene (Non-deuterated Analog)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [2] |

| CAS Number | 766-51-8 | [2] |

| Boiling Point | 195-196 °C | |

| Density | 1.123 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 |

Synthesis of 1-Chloro-2-methoxybenzene-d3

A plausible and efficient method for the synthesis of 1-Chloro-2-methoxybenzene-d3 is via the Williamson ether synthesis, using 2-chlorophenol (B165306) as the starting material and a deuterated methylating agent.

Experimental Protocol: Synthesis of 1-Chloro-2-methoxybenzene-d3

This protocol is based on the well-established Williamson ether synthesis.

Materials:

-

2-Chlorophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl-d3 iodide (CD₃I) or Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Deprotonation of 2-Chlorophenol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 eq) in the anhydrous solvent.

-

Add sodium hydroxide (1.1 eq) portion-wise to the solution while stirring.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium 2-chlorophenoxide salt.

-

-

Deuteromethylation:

-

To the suspension of sodium 2-chlorophenoxide, add methyl-d3 iodide (1.2 eq) or dimethyl-d6 sulfate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure 1-Chloro-2-methoxybenzene-d3.

-

Analytical Characterization (Predicted)

-

¹H NMR: The spectrum would be similar to that of 2-chloroanisole, showing signals in the aromatic region (around 6.8-7.4 ppm). However, the characteristic singlet for the methoxy protons (around 3.9 ppm) would be absent due to the replacement of protons with deuterium.

-

¹³C NMR: The spectrum would be very similar to that of 2-chloroanisole, with the carbon of the deuterated methoxy group showing a multiplet due to C-D coupling and a slight isotopic shift.

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 145 and 147, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. This is 3 mass units higher than the molecular ion of the non-deuterated analog (m/z 142 and 144). The fragmentation pattern is expected to be similar to the non-deuterated compound.

Application as an Internal Standard in Quantitative Analysis

The primary application of 1-Chloro-2-methoxybenzene-d3 is as an internal standard in quantitative analytical workflows, particularly in GC-MS and LC-MS.

Experimental Protocol: GC-MS Analysis of Chlorinated Aromatic Compounds

This protocol describes a general method for the quantitative analysis of chlorinated aromatic compounds in a sample matrix (e.g., water) using 1-Chloro-2-methoxybenzene-d3 as an internal standard.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane)

-

Target analytes and 1-Chloro-2-methoxybenzene-d3

-

High-purity solvents (e.g., dichloromethane (B109758), hexane)

-

Sample vials, syringes, and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the target analytes and a separate stock solution of 1-Chloro-2-methoxybenzene-d3 in a suitable solvent.

-

Create a series of calibration standards by spiking a clean matrix with known concentrations of the target analytes and a constant concentration of the internal standard.

-

-

Sample Preparation:

-

To a known volume or mass of the sample, add a precise amount of the 1-Chloro-2-methoxybenzene-d3 internal standard solution.

-

Perform an appropriate extraction procedure (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction) to isolate the analytes and the internal standard.

-

Concentrate the extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Initial temperature of 60 °C for 1 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte and for 1-Chloro-2-methoxybenzene-d3 (e.g., m/z 145 for the internal standard).

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the concentration of the analyte in the samples using the response ratio from the sample and the calibration curve.

-

References

An In-depth Technical Guide to 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-methoxybenzene-d3, a deuterated analog of 1-Chloro-2-methoxybenzene. This document is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in quantitative analysis. This guide covers the physicochemical properties, a detailed potential synthesis protocol, and a list of potential suppliers.

Physicochemical Properties

Quantitative data for 1-Chloro-2-methoxybenzene-d3 is not always readily available in public literature. However, the physicochemical properties of its non-deuterated analog, 1-Chloro-2-methoxybenzene, are well-documented and can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as boiling point, melting point, and density.

Table 1: Physicochemical Properties of 1-Chloro-2-methoxybenzene (Non-deuterated)

| Property | Value |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| CAS Number | 766-51-8[1][2] |

| Boiling Point | 195-196 °C[3] |

| Density | 1.123 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.545[3] |

Table 2: Typical Certificate of Analysis Data for 1-Chloro-2-methoxybenzene-d3

The following table represents typical data that would be found on a Certificate of Analysis from a supplier. Actual values may vary by batch and supplier.

| Test | Specification | Typical Value |

| Appearance | Colorless to light yellow liquid | Conforms |

| Purity (by GC) | ≥98% | 99.5% |

| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D |

| Identity (by ¹H-NMR) | Conforms to structure | Conforms |

| Identity (by MS) | Conforms to structure | Conforms |

Synthesis of 1-Chloro-2-methoxybenzene-d3

A plausible and common method for the synthesis of 1-Chloro-2-methoxybenzene-d3 involves a two-step process: the deuteration of guaiacol (B22219) (2-methoxyphenol) to form guaiacol-d3, followed by a Sandmeyer reaction to replace the hydroxyl group with a chlorine atom.

Step 1: Deuteration of Guaiacol to form Guaiacol-d3 (O-methylation with a deuterated reagent)

A common method for introducing a deuterated methyl group is through the Williamson ether synthesis.

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydroxide (B78521) (NaOH)

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol in a suitable solvent like methanol (B129727) or ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium salt of guaiacol.

-

Slowly add the deuterated methylating agent (e.g., CD₃I) to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation to yield the crude 2-methoxy-d3-phenol.

-

Purify the product by column chromatography or distillation.

-

Step 2: Sandmeyer Reaction of Guaiacol-d3 to yield 1-Chloro-2-methoxybenzene-d3

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide. In this case, the hydroxyl group of guaiacol-d3 would first need to be converted to an amino group, which is a multi-step and less direct approach. A more direct route would be the chlorination of the deuterated anisole. An alternative and more direct synthesis starts with 2-chlorophenol (B165306).

Alternative Synthesis Route:

A more direct synthesis can be achieved by the deuteromethylation of 2-chlorophenol.

-

Materials:

-

2-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Deuterated methyl iodide (CD₃I)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chlorophenol in DMF or acetone.

-

Add powdered sodium hydroxide to the solution.

-

Add deuterated methyl iodide dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude 1-Chloro-2-methoxybenzene-d3 by column chromatography or distillation.

-

Caption: Synthetic workflow for 1-Chloro-2-methoxybenzene-d3.

Analytical Methods

The identity and purity of 1-Chloro-2-methoxybenzene-d3 are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of protons in the methoxy (B1213986) group, and ¹³C-NMR is used to confirm the carbon skeleton.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of deuterium (B1214612) atoms.[4]

-

Gas Chromatography (GC): Used to determine the chemical purity of the compound.

Caption: Analytical workflow for compound characterization.

Suppliers

1-Chloro-2-methoxybenzene-d3 is available from several chemical suppliers specializing in stable isotope-labeled compounds. It is recommended to request a certificate of analysis for each batch to ensure it meets the specific requirements of your research. Potential suppliers include:

Applications

1-Chloro-2-methoxybenzene-d3 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The incorporation of deuterium atoms provides a distinct mass difference from the non-deuterated analyte, allowing for accurate quantification while having minimal impact on the chemical and physical properties of the molecule. This is particularly useful in pharmacokinetic and metabolic studies of compounds containing the 2-chloroanisole (B146271) moiety.[4]

References

An In-depth Technical Guide to the Isotopic Purity of 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Chloro-2-methoxybenzene-d3, a deuterated analog of 2-chloroanisole. This document outlines the synthesis, analytical methodologies for purity determination, and typical isotopic enrichment data, serving as a vital resource for professionals in research, development, and quality control.

Introduction

1-Chloro-2-methoxybenzene-d3 is the deuterium-labeled version of 1-Chloro-2-methoxybenzene. It is commonly utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms allows for its differentiation from the non-labeled analyte in mass spectrometric analysis, ensuring accurate quantification. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity.

Synthesis of 1-Chloro-2-methoxybenzene-d3

The synthesis of 1-Chloro-2-methoxybenzene-d3 can be achieved by adapting the well-established Williamson ether synthesis of its non-deuterated analog, 2-chloroanisole. The key modification is the use of a deuterated methylating agent.

A common synthetic route involves the reaction of 2-chlorophenol (B165306) with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base.

Isotopic Purity Data

The isotopic purity of deuterated compounds is typically reported as "atom percent D," which represents the percentage of deuterium at the labeled positions. For commercially available deuterated anisole (B1667542) derivatives, a high level of isotopic enrichment is expected.

| Compound | Typical Isotopic Enrichment |

| 2,3,6-Trichloroanisole-d3 (methoxy-d3) | 99 atom % D[2] |

| 1-Chloro-2-methoxybenzene-d3 | ≥ 98 atom % D (Typical) |

Note: The value for 1-Chloro-2-methoxybenzene-d3 is a typical specification and users should always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for assessing the isotopic distribution of volatile compounds like 1-Chloro-2-methoxybenzene-d3.

Methodology:

-

Sample Preparation: A dilute solution of 1-Chloro-2-methoxybenzene-d3 is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized and separated from any non-volatile impurities. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to achieve chromatographic separation.

-

Mass Spectrometry: The separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a molecular ion peak cluster. For 1-Chloro-2-methoxybenzene-d3, the expected molecular ion (M⁺) will be at a higher m/z value compared to its non-deuterated counterpart. The relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) is a precise technique for quantifying the amount of residual hydrogen in a highly deuterated sample.

Methodology:

-

Sample Preparation: A known amount of the 1-Chloro-2-methoxybenzene-d3 is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the methoxy (B1213986) region. An internal standard with a known concentration and a distinct signal can be added for quantification.

-

¹H-NMR Analysis: A high-resolution ¹H-NMR spectrum is acquired. For 1-Chloro-2-methoxybenzene-d3, the key region of interest is the methoxy signal. In a fully deuterated sample, the proton signal for the methoxy group should be absent or significantly diminished.

-

Data Analysis: The integral of the residual proton signal of the methoxy group (-OCH₃) is compared to the integral of the internal standard. This comparison allows for the calculation of the amount of the non-deuterated and partially deuterated species, from which the isotopic purity can be determined. The presence of partially deuterated species (-OCH₂D and -OCHD₂) can also be observed and quantified.

Conclusion

The isotopic purity of 1-Chloro-2-methoxybenzene-d3 is a critical parameter that underpins its utility as an internal standard in quantitative analysis. A thorough understanding of its synthesis and the application of robust analytical techniques such as GC-MS and NMR spectroscopy are essential for verifying its quality and ensuring the accuracy and reliability of experimental results. Researchers, scientists, and drug development professionals should always refer to the Certificate of Analysis for lot-specific purity data and employ these established methodologies for in-house verification when necessary.

References

Deuterated 2-Chloroanisole: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of deuterated 2-chloroanisole (B146271), a stable isotope-labeled compound, in modern research and development. This document details its primary role as an internal standard in quantitative mass spectrometry, its synthesis, and its potential utility in metabolic studies. Detailed experimental protocols and data presentation are provided to facilitate its practical implementation in the laboratory.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

Deuterated 2-chloroanisole serves as an ideal internal standard for the accurate quantification of 2-chloroanisole in complex matrices using isotope dilution mass spectrometry (IDMS).[1][2][3][4] IDMS is a gold-standard quantitative technique that significantly enhances accuracy and precision by correcting for sample preparation losses and matrix effects.[2] The addition of a known amount of the deuterated standard to a sample allows for the determination of the analyte's concentration based on the measured isotope ratio.[1][4]

The chemical and physical properties of deuterated 2-chloroanisole are nearly identical to its non-deuterated counterpart, ensuring they behave similarly during extraction, chromatography, and ionization.[5] This co-elution and similar behavior are crucial for compensating for variations in the analytical process.[5][6]

Illustrative Quantitative Data for Mass Spectrometry

The following table provides hypothetical yet representative mass spectrometry parameters for the analysis of 2-chloroanisole using its deuterated analog as an internal standard. These values would need to be empirically determined and optimized for the specific instrument and method.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Chloroanisole | C₇H₇ClO | 142.58 | 142.0 | 127.0 |

| Deuterated 2-Chloroanisole (D7) | C₇D₇ClO | 149.62 | 149.0 | 132.0 |

Logical Workflow for Quantitative Analysis using Deuterated 2-Chloroanisole

The following diagram illustrates the typical workflow for using deuterated 2-chloroanisole as an internal standard in a quantitative analysis protocol.

Caption: A typical experimental workflow for quantitative analysis using deuterated 2-chloroanisole.

Experimental Protocols

Synthesis of Deuterated 2-Chloroanisole

The synthesis of deuterated aromatic compounds can be achieved through several methods, including H-D exchange reactions.[7][8] A general protocol for the deuteration of an aromatic compound like 2-chloroanisole is outlined below.

Objective: To synthesize deuterated 2-chloroanisole via a catalyzed hydrogen-deuterium exchange reaction.

Materials:

-

2-Chloroanisole

-

Deuterium (B1214612) oxide (D₂O)

-

Transition metal catalyst (e.g., Platinum on alumina)

-

Organic solvent (if necessary)

-

Reaction vessel suitable for high temperature and pressure

Protocol:

-

In a suitable reaction vessel, combine 2-chloroanisole with a molar excess of deuterium oxide.[7]

-

Add a catalytic amount of a transition metal catalyst.

-

Seal the reaction vessel and heat the mixture to a temperature of 120°C or greater under pressure (e.g., 50 psi or greater).[9]

-

Maintain the reaction conditions for a period sufficient to achieve the desired level of deuteration, which may range from several hours to 24 hours.[9]

-

After cooling the reaction mixture to room temperature, the organic layer containing the deuterated 2-chloroanisole is separated from the aqueous layer.[7]

-

The product can be purified using standard techniques such as distillation or chromatography.

-

The level of deuteration should be confirmed by analytical techniques such as mass spectrometry or NMR.

Quantitative Analysis of 2-Chloroanisole in Environmental Samples by GC-MS

This protocol provides a step-by-step method for the determination of 2-chloroanisole in water samples using deuterated 2-chloroanisole as an internal standard.[10]

Objective: To accurately quantify the concentration of 2-chloroanisole in an environmental water sample.

Materials and Reagents:

-

Water sample

-

Deuterated 2-chloroanisole (internal standard solution of known concentration)

-

Hexane (B92381) (or other suitable extraction solvent)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

GC-MS system

Protocol:

-

Sample Preparation:

-

To a 100 mL water sample in a separatory funnel, add a known volume of the deuterated 2-chloroanisole internal standard solution.

-

Add 10 g of sodium chloride to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.

-

Add 20 mL of hexane to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

-

Collect the organic (top) layer.

-

Repeat the extraction with a fresh 20 mL portion of hexane and combine the organic extracts.

-

Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Instrumental Analysis:

-

Inject a 1 µL aliquot of the concentrated extract into the GC-MS system.

-

The GC oven temperature program and MS parameters should be optimized for the separation and detection of 2-chloroanisole and its deuterated analog.

-

-

Quantification:

-

Identify the chromatographic peaks corresponding to 2-chloroanisole and deuterated 2-chloroanisole based on their retention times and mass spectra.

-

Integrate the peak areas for the selected quantifier ions for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of 2-chloroanisole to the peak area of the deuterated internal standard.

-

Determine the concentration of 2-chloroanisole in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 2-chloroanisole and a constant concentration of the internal standard.

-

Illustrative Method Validation Parameters

The following table presents typical performance characteristics for a validated analytical method using a deuterated internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Accuracy / Recovery (%) | 90 - 110% |

| Precision (CV%) | < 15% |

| Limit of Quantification (LOQ) | Analyte and matrix dependent |

Potential Application in Metabolic Studies

While the primary application of deuterated 2-chloroanisole is as an internal standard, it could also be utilized in metabolic studies to trace the biotransformation of 2-chloroanisole. The metabolism of chloroanisoles can occur in various organisms, including microbes.[11] By introducing deuterated 2-chloroanisole into a biological system, researchers can use mass spectrometry to identify and quantify its metabolites by tracking the deuterium label.

Hypothetical Metabolic Pathway of 2-Chloroanisole

The following diagram illustrates a hypothetical metabolic pathway for 2-chloroanisole, which could be investigated using its deuterated form.

Caption: A simplified hypothetical metabolic pathway for 2-chloroanisole.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. nebiolab.com [nebiolab.com]

- 6. benchchem.com [benchchem.com]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 9. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Guide for 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 1-Chloro-2-methoxybenzene-d3. The safety information presented is primarily based on the non-deuterated analogue, 1-Chloro-2-methoxybenzene (CAS 766-51-8), as specific comprehensive safety data for the deuterated compound is limited. The primary use of 1-Chloro-2-methoxybenzene-d3 is as a tracer or internal standard in quantitative analysis.[1] The isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the chemical's primary hazards.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Chloro-2-methoxybenzene.

| Property | Value |

| Molecular Formula | C₇H₄D₃ClO |

| Molecular Weight | 145.60 g/mol [1] |

| Boiling Point | 195 °C[2] |

| Melting Point | -27 °C[2] |

| Density | 1.123 g/mL[2] |

| Flash Point | 76 °C / 168.8 °F[3] |

| Refractive Index | 1.545[2] |

| LogP (Octanol/Water) | 2.68[2] |

Hazard Identification and GHS Classification

This substance is considered hazardous. The GHS classification is based on data for 1-Chloro-2-methoxybenzene.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Ensure adequate ventilation. If exposure limits are exceeded, use a NIOSH-approved respirator.[6]

Handling

-

Do not breathe mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Incompatible materials include strong oxidizing agents.[3]

Emergency and First Aid Procedures

Detailed protocols for responding to exposure or spills are outlined below.

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[7][8]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[7]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[3]

-

Specific Hazards: The material is combustible, and containers may explode when heated.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Accidental Release Measures

-

Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[7]

-

Use a spark-proof tool and provide ventilation.[7]

-

Avoid runoff into storm sewers and ditches.[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key procedural workflows for ensuring safety when working with 1-Chloro-2-methoxybenzene-d3.

Caption: General laboratory safe handling workflow.

Caption: First aid response for personnel exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-chloro-2-methoxybenzene [stenutz.eu]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 1-Chloro-3-methoxybenzene(2845-89-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Stability and Storage of 1-Chloro-2-methoxybenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-2-methoxybenzene-d3. Due to the limited availability of specific stability data for this deuterated compound, this guide synthesizes information from its non-deuterated analogues and general principles of handling deuterated and chloroaromatic compounds.

Chemical Properties and Stability Profile

1-Chloro-2-methoxybenzene-d3 is the deuterated form of 1-chloro-2-methoxybenzene, where three hydrogen atoms on the methoxy (B1213986) group have been replaced by deuterium. This isotopic substitution can lead to a more stable chemical bond due to the kinetic isotope effect, potentially improving the pharmacokinetic and toxicity profiles in drug development applications.[1] The non-deuterated analogue is considered stable under normal temperatures and pressures.[2]

General Stability:

Table 1: Summary of General Chemical and Physical Properties (for non-deuterated 1-Chloro-2-methoxybenzene)

| Property | Value | Source |

| Molecular Formula | C7H7ClO | PubChem[4] |

| Molecular Weight | 142.58 g/mol | PubChem[4] |

| Boiling Point | 193 °C | ChemicalBook[5] |

| Melting Point | -18 °C | Chemsrc[2] |

| Flash Point | 78.3 °C | Chemsrc[2] |

| Water Solubility | Insoluble | ChemicalBook[5] |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of 1-Chloro-2-methoxybenzene-d3. The following recommendations are based on best practices for storing deuterated compounds and related chloroaromatic compounds.[2][6][7]

Table 2: Recommended Storage Conditions for 1-Chloro-2-methoxybenzene-d3

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[2] | To minimize the rate of potential degradation reactions. |

| Light | Protect from light.[3] | To prevent photodegradation, a common pathway for aromatic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6] | To prevent oxidation and absorption of atmospheric moisture, as many deuterated solvents are hygroscopic.[6][8] |

| Container | Store in a tightly closed, appropriate container. Single-use ampules are ideal for critical applications.[2][6][7] | To prevent contamination and evaporation. |

| Incompatible Materials | Avoid strong oxidizing agents.[2] | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation pathways for 1-Chloro-2-methoxybenzene-d3 have not been detailed, potential pathways can be inferred from the behavior of similar chloroaromatic compounds.

-

Photodegradation : Aromatic compounds, especially those with halogen substituents, can undergo degradation upon exposure to UV light. This can involve the cleavage of the carbon-chlorine bond.[9]

-

Hydrolysis : While generally stable to hydrolysis, the chloroethyl side chain in similar compounds is susceptible to this pathway.[9] For 1-Chloro-2-methoxybenzene-d3, this is less likely to be a primary degradation route for the aromatic chlorine under normal conditions.

-

Biotic Degradation : In environmental contexts, microbial degradation of chlorobenzenes can occur through aerobic and anaerobic pathways. Aerobic degradation often involves dioxygenase enzymes, leading to chlorocatechols, while anaerobic degradation can proceed through reductive dechlorination.[9][10][11]

-

Thermal Decomposition : At high temperatures, decomposition can occur, potentially generating hazardous fumes and gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[2][3][5]

Experimental Protocols

Detailed experimental protocols for the stability testing of 1-Chloro-2-methoxybenzene-d3 are not publicly available. The following section outlines a general workflow for assessing the stability of a chemical compound, which can be adapted for this specific molecule.

General Experimental Workflow for Stability Assessment:

-

Sample Preparation :

-

Prepare multiple aliquots of 1-Chloro-2-methoxybenzene-d3 in appropriate, sealed containers.

-

For solution stability, dissolve the compound in relevant deuterated solvents (e.g., chloroform-d, DMSO-d6) at a known concentration.

-

-

Stress Conditions :

-

Expose the samples to a range of stress conditions, including:

-

Elevated Temperature : Store samples at various temperatures (e.g., 40°C, 60°C) for a defined period.

-

Photostability : Expose samples to a controlled light source (e.g., UV lamp) and a dark control.

-

Humidity : Store samples in chambers with controlled humidity levels.

-

pH : For solution stability, test in buffered solutions at different pH values.

-

-

-

Time Points :

-

Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

-

-

Analytical Method :

-

Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and identify degradation products.

-

-

Data Analysis :

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the degradation rate under each stress condition.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of 1-Chloro-2-methoxybenzene-d3.

Caption: Logical relationship between storage conditions and compound stability.

References

- 1. salamandra.net [salamandra.net]

- 2. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-3-methoxybenzene(2845-89-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the NMR Spectral Data of 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-2-methoxybenzene-d3. Due to the limited availability of public experimental data for this specific deuterated compound, this guide presents data for the non-deuterated analog, 1-chloro-2-methoxybenzene, which serves as a close proxy for the aromatic signals. The effects of deuteration on the methoxy (B1213986) group are discussed based on fundamental NMR principles.

Introduction

1-Chloro-2-methoxybenzene-d3 is the deuterated isotopologue of 2-chloroanisole. Stable isotope-labeled compounds like this are valuable tools in quantitative analysis using NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), often serving as internal standards or tracers in metabolic studies.[1] Understanding its NMR spectral characteristics is crucial for its effective application.

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 1-Chloro-2-methoxybenzene-d3. The data for the aromatic ring is based on the non-deuterated compound, 1-chloro-2-methoxybenzene, as the isotopic effect of the deuterated methoxy group on the aromatic chemical shifts is expected to be minimal.

Table 1: Predicted ¹H NMR Spectral Data for 1-Chloro-2-methoxybenzene-d3

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~7.34 | dd | 1H | H-3 | J = 7.8, 1.6 Hz |

| ~7.18 | ddd | 1H | H-5 | J = 8.2, 7.5, 1.6 Hz |

| ~6.95 | dd | 1H | H-6 | J = 8.2, 1.2 Hz |

| ~6.88 | ddd | 1H | H-4 | J = 7.8, 7.5, 1.2 Hz |

| N/A | N/A | 0H | -OCD₃ | N/A |

Note: The signal for the methoxy group protons (-OCH₃) at approximately 3.9 ppm in the non-deuterated compound will be absent in the ¹H NMR spectrum of 1-Chloro-2-methoxybenzene-d3.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Chloro-2-methoxybenzene-d3

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~154.8 | C-2 |

| ~127.8 | C-4 |

| ~127.5 | C-6 |

| ~122.9 | C-1 |

| ~121.3 | C-5 |

| ~112.0 | C-3 |

| ~55.9 | -OCD₃ |

Note: The carbon signal of the deuterated methoxy group (-OCD₃) will appear as a multiplet due to C-D coupling and will be significantly less intense compared to the protonated carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for 1-Chloro-2-methoxybenzene-d3.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Chloro-2-methoxybenzene-d3.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][3] Using a deuterated solvent is crucial to minimize interference from solvent protons in ¹H NMR spectroscopy.[2][3]

-

Ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The probe should be tuned and matched for the respective nuclei (¹H and ¹³C).

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~16 ppm (-2 to 14 ppm)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Receiver Gain: Optimize automatically.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~240 ppm (-20 to 220 ppm)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio).

-

Receiver Gain: Optimize automatically.[4]

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of 1-Chloro-2-methoxybenzene-d3 and its expected NMR signals.

References

Navigating the Fragments: A Technical Guide to the Mass Spectrometry of 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry data for 1-Chloro-2-methoxybenzene-d3. Given the limited availability of direct experimental data for this deuterated compound, this guide leverages the known mass spectrum of its non-deuterated analog, 1-Chloro-2-methoxybenzene, sourced from the NIST Mass Spectrometry Data Center[1][2][3][4][5], to predict its fragmentation pattern. This document is intended to serve as a valuable resource for the identification and characterization of 1-Chloro-2-methoxybenzene-d3 in various research and development applications, particularly in its role as an internal standard for quantitative analyses by GC-MS or LC-MS.

Predicted Mass Spectrometry Data

The introduction of three deuterium (B1214612) atoms in the methoxy (B1213986) group of 1-Chloro-2-methoxybenzene-d3 results in a predictable mass shift for the molecular ion and any fragments retaining this group. The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the fragmentation pattern of the non-deuterated compound.

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 145/147 | [C₇H₄D₃ClO]⁺• | Molecular Ion (M⁺•) |

| 130/132 | [C₆H₄D₃O]⁺ | Loss of a Chlorine Radical (•Cl) |

| 112 | [C₆H₄Cl]⁺ | Loss of the Deuterated Methyl Radical (•CD₃) followed by loss of CO |

| 102 | [C₇H₄D₃]⁺ | Loss of HCl and CO |

| 97 | [C₆H₄D₃]⁺ | Loss of CO from the [C₇H₄D₃O]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of 1-Chloro-2-methoxybenzene-d3 using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of 1-Chloro-2-methoxybenzene-d3 in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 50:1 for higher concentrations.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Ramp to 250 °C at a rate of 20 °C/min.

-

Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Electron Energy: 70 eV[8]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 200.

-

Data Acquisition: Full scan mode.

Predicted Fragmentation Pathway

The fragmentation of 1-Chloro-2-methoxybenzene-d3 under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation proceeds through several key pathways, primarily involving the loss of the chlorine atom and fragmentation of the deuterated methoxy group.

Experimental Workflow

The overall workflow for the analysis of 1-Chloro-2-methoxybenzene-d3 by GC-MS involves several key stages, from sample preparation to data analysis.

References

- 1. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 3. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 4. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 5. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 1-Chloro-2-methoxybenzene-d3, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its physicochemical properties, lists known commercial suppliers, and provides detailed experimental protocols for its use in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

1-Chloro-2-methoxybenzene-d3 is the deuterium-labeled form of 1-Chloro-2-methoxybenzene. The introduction of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for minimizing variability and improving accuracy in quantitative analyses.[1] The physicochemical properties of the non-deuterated analog, 1-Chloro-2-methoxybenzene, serve as a reliable reference.

| Property | Value |

| Molecular Formula | C₇H₄D₃ClO |

| Molecular Weight | 145.60 g/mol |

| CAS Number | Not readily available |

| Synonyms | 2-Chloroanisole-d3 |

Note: The Certificate of Analysis should be consulted for lot-specific information.

Commercial Availability

1-Chloro-2-methoxybenzene-d3 is available from several specialized chemical suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, isotopic enrichment, available quantities, and pricing.

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Lists the compound as "1-Chloro-2-methoxybenzene-d3 (2-Chloroanisole-d3)" for research use.[1] |

| Glyko | --INVALID-LINK-- | Lists "1-Chloro-2-methoxybenzene-d3". |

| Artepal | --INVALID-LINK-- | Lists "1-Chloro-2-methoxybenzene-d3". |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of 1-Chloro-2-methoxybenzene-d3 for use as an internal standard.

Materials:

-

1-Chloro-2-methoxybenzene-d3

-

Methanol (B129727) (GC grade or higher)

-

Class A volumetric flasks

-

Calibrated pipettes

-

Vortex mixer

-

Amber glass vials for storage

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount (e.g., 10 mg) of 1-Chloro-2-methoxybenzene-d3.

-

Quantitatively transfer the weighed compound to a Class A volumetric flask (e.g., 10 mL).

-

Add a small volume of methanol to dissolve the compound.

-

Once dissolved, bring the flask to volume with methanol.

-

Cap the flask and mix thoroughly by inversion and vortexing.

-

Transfer the stock solution to a labeled amber glass vial and store at 2-8°C, protected from light.

-

-

Working Standard Solution (e.g., 10 µg/mL):

-

Pipette a calculated volume of the stock solution (e.g., 100 µL) into a new volumetric flask (e.g., 10 mL).

-

Dilute to the final volume with methanol.

-

Mix thoroughly and store in a labeled amber glass vial under the same conditions as the stock solution.

-

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the use of 1-Chloro-2-methoxybenzene-d3 as an internal standard for the quantification of an analyte of interest in a sample matrix.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a mid-polarity column with a 5% phenyl-methylpolysiloxane stationary phase)

-

Helium (carrier gas)

-

Sample containing the analyte of interest

-

1-Chloro-2-methoxybenzene-d3 working standard solution

-

Solvents for sample extraction and dilution (e.g., ethyl acetate, hexane)

Procedure:

-

Sample Preparation:

-

Accurately measure a known amount of the sample.

-

Spike the sample with a precise volume of the 1-Chloro-2-methoxybenzene-d3 working standard solution.

-

Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.

-

Concentrate the extract if necessary and reconstitute in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a specific volume of the prepared sample onto the GC column.

-

Run the appropriate GC temperature program to separate the analyte and the internal standard.

-

The mass spectrometer should be operated in a suitable mode (e.g., Selected Ion Monitoring, SIM) to detect and quantify the characteristic ions of both the analyte and 1-Chloro-2-methoxybenzene-d3.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the sample by comparing its response ratio to the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of 1-Chloro-2-methoxybenzene-d3.

References

1-Chloro-2-methoxybenzene-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control measures for 1-Chloro-2-methoxybenzene-d3, a deuterated internal standard essential for quantitative analysis. This document outlines typical specifications, detailed experimental methodologies for its qualification, and visual representations of key workflows and data structures.

Certificate of Analysis - Representative Data

A Certificate of Analysis (CoA) for a high-purity deuterated standard like 1-Chloro-2-methoxybenzene-d3 provides critical information on its identity, purity, and isotopic enrichment. The following table summarizes the typical quantitative data found in a CoA for this compound.

| Parameter | Specification | Method |

| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Chemical Purity | ≥99.0% | GC-MS, HPLC |

| Isotopic Purity | ≥98% atom % D | Mass Spectrometry, ¹H NMR |

| Deuterium (B1214612) Content | No Unlabeled Analyte Detected | Mass Spectrometry |

| Appearance | Colorless to Light Yellow Liquid | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform | Visual Inspection |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of deuterated internal standards. The following sections describe the typical experimental protocols used to verify the specifications of 1-Chloro-2-methoxybenzene-d3.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 1-Chloro-2-methoxybenzene-d3.

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

The spectrum should be consistent with the structure of 1-Chloro-2-methoxybenzene, with the notable absence or significant reduction of the signal corresponding to the methoxy (B1213986) group protons, confirming deuterium incorporation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

The spectrum should exhibit the expected number of signals corresponding to the carbon atoms in the 1-Chloro-2-methoxybenzene structure.

-

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of the compound and identify any potential impurities.

Methodology:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Assessment of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the isotopic purity and the degree of deuterium incorporation.

Methodology:

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or GC-MS.

-

Method:

-

Acquire a mass spectrum of the sample.

-

Analyze the molecular ion cluster. The deuterated compound (C₇H₄D₃ClO) will have a different mass-to-charge ratio (m/z) than its non-deuterated counterpart (C₇H₇ClO).

-

-

Data Analysis:

-

The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the deuterated molecule with the sum of intensities of all isotopic variants of the molecular ion.

-

The absence of a significant signal at the m/z of the unlabeled compound confirms high isotopic purity.[1]

-

Visualizing Workflows and Structures

Diagrams are powerful tools for representing complex processes and relationships in a clear and concise manner.

References

Methodological & Application

The Gold Standard in Quantitative Analysis: Application of 1-Chloro-2-methoxybenzene-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals